Lipophilicity Shift: Enhanced Membrane Permeability
3-Phenyl-2-pyrazinecarboxylic acid exhibits a predicted Log P of 1.61 [1], whereas the unsubstituted pyrazine-2-carboxylic acid has a Log P of –0.18 . This 1.79‑unit increase represents a more than 60‑fold higher octanol‑water partition coefficient, indicating substantially greater lipophilicity. The elevated Log P is a direct consequence of the 3‑phenyl substitution and is expected to improve passive membrane permeability, a critical parameter in oral drug absorption and blood‑brain barrier penetration.
| Evidence Dimension | Octanol‑water partition coefficient (Log P) |
|---|---|
| Target Compound Data | 1.61 (predicted) |
| Comparator Or Baseline | Pyrazine‑2‑carboxylic acid: –0.18 |
| Quantified Difference | Δ = 1.79 (target more lipophilic) |
| Conditions | Predicted values based on chemical structure (Chembase / ChemicalBook) |
Why This Matters
The significantly higher Log P distinguishes 3‑phenyl‑2‑pyrazinecarboxylic acid as a more membrane‑permeable scaffold, crucial for designing CNS‑penetrant drugs or oral prodrugs that require adequate intestinal absorption.
- [1] Chembase: 3-phenylpyrazine-2-carboxylic acid – Predicted Log P. View Source
